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molecular formula C7H6BrClO B065169 1-Bromo-3-chloro-5-methoxybenzene CAS No. 174913-12-3

1-Bromo-3-chloro-5-methoxybenzene

Cat. No. B065169
M. Wt: 221.48 g/mol
InChI Key: VOGGSKPTKSAXHR-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

To a solution of 1-bromo-3-chloro-5-fluorobenzene (25 g, 120 mmol) in methanol (800 ml) was added sodium methoxide (64 g, 1180 mmol). The reaction was heated to reflux for 9 days. The reaction was then concentrated in vacuo to one fifth of the volume (150 ml), cooled. and water (1000 ml) added. The mixture was extracted with diethyl ether (3×150 ml). The combined organic extracts were washed with brine (2×100 ml), dried over Na2SO4 and evaporated to afford the title compound (24.6 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([Cl:9])[CH:3]=1.[CH3:10][O-:11].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([O:11][CH3:10])[CH:5]=[C:4]([Cl:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Cl
Name
sodium methoxide
Quantity
64 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 9 days
Duration
9 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo to one fifth of the volume (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
and water (1000 ml) added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×150 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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